4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl diethylcarbamate
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Overview
Description
Benzofuran is a heterocyclic compound that is ubiquitous in nature . It’s a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Compounds with benzofuran rings are the main source of some drugs and clinical drug candidates .
Synthesis Analysis
Benzofuran compounds can be synthesized using several methods. One method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method constructs a benzofuran ring through proton quantum tunneling, which has fewer side reactions and high yield .Molecular Structure Analysis
The molecular structure of benzofuran compounds typically includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Scientific Research Applications
Synthesis and Antibacterial Activity
Compounds related to "4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl diethylcarbamate" have been synthesized for their potential antibacterial and antifungal activities. For example, derivatives of chromen-2-one, a core structure similar to the compound , have been synthesized and evaluated for their antimicrobial efficacy. Such studies demonstrate the utility of these compounds in developing new antibacterial agents (Parameshwarappa, Lingamani, Patil, & Goudgaon, 2009).
Anticholinesterase Activity
Research has shown that derivatives based on the molecular skeletons of furobenzofuran and methanobenzodioxepine, which are closely related to the chemical structure , exhibit potent anticholinesterase activity. This suggests potential applications in treating neurodegenerative diseases, such as Alzheimer's disease, by inhibiting enzymes that break down neurotransmitters (Luo et al., 2005).
Cytotoxic Constituents
Studies on compounds extracted from natural sources, which share structural similarities with "4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl diethylcarbamate," have identified new cytotoxic constituents. These findings highlight the potential of such compounds in cancer research, providing a foundation for developing novel anticancer therapies (Jiang et al., 2014).
Synthesis and Characterization
The synthesis and characterization of related compounds, such as oxadiazole and pyrazole hybrids, underscore the chemical versatility and potential for creating a wide range of biologically active molecules. These activities support the investigation of novel antimicrobial agents, showcasing the broad applicability of such compounds in medicinal chemistry (Mahesh, Bheemaraju, Manjunath, & Ramana, 2016).
Future Directions
properties
IUPAC Name |
[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl] N,N-diethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO6/c1-5-25(6-2)24(27)31-19-12-16-17(13-22(26)29-20(16)10-14(19)3)21-11-15-8-7-9-18(28-4)23(15)30-21/h7-13H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUFSCMBVDWHGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1C)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl diethylcarbamate |
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